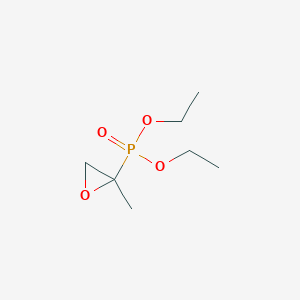
2h-1,3,2-Dioxaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3,2-Dioxaphosphole is a heterocyclic compound containing phosphorus, oxygen, and carbon atoms. It is characterized by a five-membered ring structure with two oxygen atoms and one phosphorus atom. This compound is of significant interest in organic and inorganic chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2H-1,3,2-Dioxaphosphole typically involves the reaction of ethylene glycol with phosphorus trichloride in an organic solvent system. The reaction proceeds through the formation of 2-chloro-1,3,2-dioxaphospholane, which is then oxidized to yield 2-chloro-2-oxo-1,3,2-dioxaphospholane . The oxidation step can be carried out using dried ozone or molecular oxygen, and the product is purified by vacuum distillation.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of efficient catalysts and controlled reaction conditions ensures high yield and purity of the final product. The process is designed to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-1,3,2-Dioxaphosphole undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Kukhtin–Ramirez reaction, which involves the formation of cage phosphoranes and their rearrangements . This reaction is monitored by NMR methods and involves a kinetically controlled [4+4]-cycloaddition.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include perfluorodiacetyl, ethanolamine, and hexafluoroacetone . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of organic solvents.
Major Products: The major products formed from the reactions of this compound include cage phosphoranes, spirophosphoranes, and cyclic phosphates
Wissenschaftliche Forschungsanwendungen
2H-1,3,2-Dioxaphosphole has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various reactions . In biology and medicine, it is studied for its potential use in drug delivery systems and as a biomaterial due to its biocompatibility and biodegradability . In industry, it is used in the production of polymers and as a stabilizer in the manufacturing of plastics .
Wirkmechanismus
The mechanism of action of 2H-1,3,2-Dioxaphosphole involves its ability to form highly polarized and electron-deficient bonds. This property allows it to activate various organic substrates, including ketones, imines, and isocyanates . The compound’s reactivity is attributed to the significant n (N)–σ* (P–H) hyperconjugation and high π-electron delocalization . These interactions facilitate the formation of stable intermediates and enhance the compound’s catalytic ability.
Vergleich Mit ähnlichen Verbindungen
- 1,3,2-Diazaphosphole
- 1,3,2-Dithiaphosphole
- 1,3,2-Dioxaphosphorinane
Comparison: 2H-1,3,2-Dioxaphosphole is unique due to its five-membered ring structure with two oxygen atoms and one phosphorus atom. Compared to 1,3,2-Diazaphosphole and 1,3,2-Dithiaphosphole, it exhibits different reactivity patterns and catalytic properties . The presence of oxygen atoms in the ring structure enhances its ability to participate in oxidation reactions and form stable intermediates. Additionally, this compound is more versatile in its applications, ranging from organic synthesis to industrial production .
Eigenschaften
CAS-Nummer |
288-59-5 |
|---|---|
Molekularformel |
C2H3O2P |
Molekulargewicht |
90.02 g/mol |
IUPAC-Name |
1,3,2-dioxaphosphole |
InChI |
InChI=1S/C2H3O2P/c1-2-4-5-3-1/h1-2,5H |
InChI-Schlüssel |
HGLNEADZDZEOQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COPO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[2-(Naphthalen-2-yl)ethenyl]-1,1'-biphenyl](/img/structure/B14761281.png)





